(4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate
Description
(4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 2-phenylquinoline core substituted at the 4-position with a carboxylate ester group. The ester moiety is further functionalized with a 4-nitrophenylmethyl group, contributing to its distinct electronic and steric properties.
Synthesis: The synthesis of quinoline-4-carboxylate derivatives typically involves cyclocondensation reactions followed by esterification. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (a structural analog) is synthesized via a reported procedure involving the reaction of 2-(4-bromophenyl)quinoline-4-carboxylic acid with ethanol under acidic conditions .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-23(29-15-16-10-12-18(13-11-16)25(27)28)20-14-22(17-6-2-1-3-7-17)24-21-9-5-4-8-19(20)21/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIQNCSNBENIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with (4-nitrophenyl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The nitro group in (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products:
Reduction: (4-Aminophenyl)methyl 2-phenylquinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
While the search results do not offer an extensive collection of applications specifically for "(4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate," they do provide some related information regarding its structure and potential uses, as well as applications of similar compounds.
Basic Information
"(4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate" is a chemical compound with the molecular formula C23H16N2O4 . It is also identified by the registry number ZINC000001154049 . Molport offers this compound for scientific research purposes .
Potential Applications and Related Research
- Antibacterial Activity:
- The search results mention the synthesis and antibacterial evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives . Modifications to the structure of 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity . Some synthesized compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while others showed activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) .
- Histone Deacetylase (HDAC) Inhibitors:
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects. The pathways involved include the inhibition of topoisomerase enzymes and the induction of oxidative stress within cells.
Comparison with Similar Compounds
Structural Features :
- 2-Phenyl substituent : Enhances lipophilicity and influences molecular packing.
Comparison with Similar Compounds
The following analysis compares (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate with structurally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural Analogues and Substituent Effects
Key Observations :
Characterization :
- X-ray crystallography: Programs like SHELX and WinGX are used to resolve crystal structures, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid .
- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups, while mass spectrometry validates molecular weight .
Computational and Experimental Insights
- Reactivity : B3LYP/6–31G(d) simulations predict that nitro groups stabilize transition states in Diels-Alder reactions, suggesting similar stabilization in the target compound’s interactions .
Biological Activity
The compound (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate is a member of the quinoline family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on various scientific studies.
Chemical Structure and Properties
The molecular structure of (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate features a quinoline core substituted with a nitrophenyl group and a carboxylate moiety, which contributes to its biological activity. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinoline derivatives, including (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate.
Evaluation Methods
The antimicrobial efficacy is typically assessed using the agar diffusion method against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Findings
A study indicated that modifications in the quinoline structure significantly enhance antibacterial activity. For instance, compounds with higher lipophilicity demonstrated increased effectiveness against bacterial strains like S. aureus and E. coli .
| Compound | Activity Against S. aureus | Activity Against E. coli | LogP Value |
|---|---|---|---|
| (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate | Moderate | Significant | 2.26 |
| Compound 5a | Significant | Moderate | 1.94 |
| Compound 5b | Weak | Moderate | 2.32 |
Anticancer Activity
Quinoline derivatives are also investigated for their anticancer properties due to their ability to interfere with cancer cell proliferation.
The mechanism involves interaction with cellular pathways that regulate cell growth and apoptosis. Studies have shown that these compounds can inhibit cancer cell lines through various pathways, including:
- Induction of apoptosis
- Inhibition of cell cycle progression
Case Studies
In one study, synthesized quinoline derivatives were evaluated for their cytotoxicity using the MTT assay against several cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that structural modifications could enhance efficacy .
Research Findings Summary
Research indicates that (4-Nitrophenyl)methyl 2-phenylquinoline-4-carboxylate possesses promising biological activities:
- Antimicrobial Activity : Effective against S. aureus and E. coli, with lipophilicity correlating with increased activity.
- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation through apoptosis induction.
Chemical Reactions Analysis
Oxidation Reactions
The nitrophenyl group’s electron-withdrawing nature directs regioselective oxidation of the quinoline core or ester side chain.
Key Findings :
-
Oxidation of the quinoline ring produces N-oxide derivatives, enhancing polarity for pharmaceutical applications.
-
Ester hydrolysis under strong acidic or oxidative conditions yields 2-phenylquinoline-4-carboxylic acid, a precursor for further functionalization .
Reduction Reactions
The nitro group and quinoline core undergo selective reduction under catalytic or stoichiometric conditions.
Key Findings :
-
Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the ester or quinoline ring .
-
Borohydride-mediated reduction of the quinoline ring requires transition-metal catalysts to achieve partial saturation .
Substitution Reactions
The ester group and quinoline C-H bonds participate in nucleophilic and electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Ester aminolysis | NH₃ (g), THF, 60°C | Carboxamide derivative | 81% | |
| C-H halogenation | NBS, AIBN, CCl₄, reflux | 3-Bromoquinoline derivative | 55% |
Key Findings :
-
Aminolysis of the ester forms carboxamides, critical for modifying bioactivity .
-
Radical bromination at the quinoline C-3 position occurs under mild conditions, enabling further cross-coupling .
Catalytic Cross-Coupling
Palladium-mediated reactions enable aryl-aryl bond formation.
Key Findings :
-
Suzuki coupling installs aryl groups at the quinoline C-6 position, diversifying electronic properties .
-
Buchwald-Hartwig amination introduces nitrogen-based substituents for drug-discovery applications .
Cycloaddition and Ring-Opening
The quinoline core participates in Diels-Alder and retro-Diels-Alder reactions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 120°C | Fused bicyclic adduct | 58% | |
| Retro-Diels-Alder | Pyrolysis, 300°C | Fragmented aromatic compounds | Quant. |
Key Findings :
-
Diels-Alder reactions with electron-deficient dienophiles yield bicyclic structures.
-
Thermal decomposition fragments the quinoline ring, useful in materials degradation studies .
Biological Interaction Studies
While not direct chemical reactions, the compound’s interactions with biomolecules inform reactivity:
| Target | Interaction Mechanism | Observed Effect | Source |
|---|---|---|---|
| DNA | Intercalation via quinoline core | Replication inhibition | |
| Cytochrome P450 | Nitro group reduction | ROS generation, enzyme inhibition |
Key Insight :
The nitro group’s redox activity contributes to oxidative stress in biological systems, a trait leveraged in antimicrobial and anticancer research .
Q & A
Q. What are the common synthetic routes for preparing (4-nitrophenyl)methyl 2-phenylquinoline-4-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols, such as coupling nitro-substituted phenyl groups to quinoline carboxylate scaffolds. For example, Diels–Alder reactions between nitro-substituted propenoates and dienes can yield bicyclic intermediates, which may undergo further functionalization . Optimization strategies include:
Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
Key techniques include:
- FT-IR : Identifies nitro (N–O stretch ~1520 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups .
- NMR : H NMR resolves aromatic protons (δ 7.5–8.5 ppm) and methyl ester protons (δ 3.9–4.1 ppm). NMR confirms quinoline carbons and ester carbonyls (~165 ppm) .
- Raman spectroscopy : Complementary to IR for nitro group analysis .
Q. How can chromatographic methods be optimized for purity assessment?
Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phases like acetonitrile/water (70:30 v/v) achieve baseline separation of nitroaromatic byproducts .
Advanced Research Questions
Q. How can computational methods like DFT elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and energy barriers. For instance, simulations of Diels–Alder reactions reveal two-stage mechanisms involving heterodiene cycloadditions and skeletal rearrangements, validated against experimental stereochemical outcomes . Solvent effects (e.g., toluene vs. DMSO) can be incorporated using the Polarizable Continuum Model (PCM).
Q. What challenges arise in crystallographic refinement of this compound, and how can software tools address them?
Challenges include:
- Anisotropic displacement : Heavy atoms (e.g., nitro groups) exhibit pronounced thermal motion. SHELXL refines anisotropic displacement parameters (ADPs) using least-squares minimization .
- Twinned crystals : SHELXE can deconvolute overlapping diffraction patterns via twin law matrices .
- Hydrogen bonding networks : WinGX integrates ORTEP for visualizing intermolecular interactions and validating geometry .
Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., for dimeric rings). Tools like Mercury (CCDC) automate pattern recognition, while PLATON validates bond geometries (distance/angle thresholds) .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
- Case example : If NMR suggests equatorial nitro orientation but X-ray shows axial, perform:
- Conformational analysis via variable-temperature NMR to assess rotational barriers.
- DFT optimization of crystal-packing effects, which may force non-equilibrium conformations .
- Validation : Cross-check with Raman/IR for nitro group symmetry .
Methodological Tables
Table 1: Key Crystallographic Parameters for Refinement
| Parameter | Value/Software | Reference |
|---|---|---|
| Space group | ||
| < 0.05 (high-resolution) | ||
| Refinement tool | SHELXL-2019 |
Table 2: DFT Calculation Benchmarks
| Functional/Basis Set | Application | Outcome (kcal/mol) |
|---|---|---|
| B3LYP/6-31G(d) | Diels–Alder transition state | ΔG‡ = 12.3 |
| M06-2X/def2-TZVP | Solvent effect modeling | ΔEsolv = -5.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
